Furan-2-Sulfonamide

概要

説明

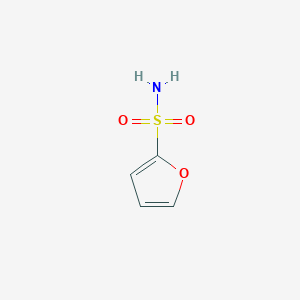

Furan-2-sulfonamide: is an organic compound with the molecular formula C4H5NO3S and a molecular weight of 147.15 g/mol. It is a derivative of furan, a heterocyclic aromatic organic compound, with a sulfonamide group attached to the second carbon of the furan ring

Synthetic Routes and Reaction Conditions:

Furan-2-sulfonic acid: can be synthesized through the sulfonation of furan using concentrated sulfuric acid.

This compound: can then be obtained by reacting furan-2-sulfonic acid with ammonia or an amine under suitable conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale sulfonation reactions followed by amination processes. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: Furan-2-sulfonic acid, furan-2-sulfonic acid derivatives.

Reduction: this compound derivatives with reduced functional groups.

Substitution: this compound derivatives with different substituents.

科学的研究の応用

Medicinal Chemistry

1.1 Carbonic Anhydrase Inhibition

Furan-2-sulfonamides have been identified as effective inhibitors of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition is particularly relevant in treating conditions such as glaucoma and hypertension. Studies have shown that furan-2-sulfonamides can lower intraocular pressure (IOP) effectively, making them candidates for ocular hypotensive agents .

Case Study: Topical Application in Glaucoma Treatment

- Objective : To evaluate the efficacy of furan-2-sulfonamides as topical agents for lowering IOP.

- Methodology : In vitro, ex vivo, and in vivo studies were conducted to assess their inhibitory effects on CAs.

- Results : The compounds demonstrated significant IOP reduction compared to controls, suggesting their potential for glaucoma management .

Anti-inflammatory Applications

Furan-2-sulfonamide derivatives have been investigated for their role in inhibiting interleukin-1 (IL-1), a key mediator of inflammation. IL-1 is implicated in various inflammatory diseases, including arthritis and other autoimmune conditions.

Case Study: Synthesis of IL-1 Inhibitors

- Objective : Develop furan sulfonamide compounds for IL-1 inhibition.

- Methodology : Electrophilic sulfonation of alkyl furoates followed by functional group manipulation was employed to synthesize these compounds.

- Results : The synthesized compounds exhibited anti-inflammatory properties by modulating IL-1 activity, thus showing promise for treating inflammatory disorders .

Materials Science

This compound has also found applications in materials science, particularly in enhancing the antimicrobial properties of polymers like chitosan. By modifying chitosan with sulfonamide derivatives, researchers have created materials with improved antimicrobial efficacy.

Case Study: Chitosan Modification

- Objective : Enhance the antimicrobial activity of chitosan through sulfonamide modification.

- Methodology : Chitosan was modified with a sulfonamide derivative, and its antimicrobial properties were tested against various pathogens.

- Results : The modified chitosan exhibited significantly lower minimum inhibitory concentrations (MICs) against bacteria such as Staphylococcus aureus and E. coli, indicating enhanced antimicrobial properties compared to unmodified chitosan .

Summary Table of Applications

作用機序

The mechanism by which furan-2-sulfonamide exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The molecular targets and pathways involved vary based on the biological context and the specific derivative of the compound.

類似化合物との比較

Furan-2-carboxylic acid

Furan-2-aldehyde

Furan-2-thiol

Uniqueness: Furan-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties compared to other furan derivatives

生物活性

Furan-2-sulfonamide is a compound that has garnered attention for its biological activities, particularly as a selective inhibitor of carbonic anhydrases (CAs). This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of this compound

This compound belongs to a class of sulfonamides that exhibit significant biological activity, particularly in the inhibition of carbonic anhydrases, which are critical enzymes involved in various physiological processes including respiration and acid-base balance. The compound's structure allows it to interact effectively with the active sites of these enzymes, leading to its potential use in treating conditions like glaucoma and other ocular diseases.

Synthesis and Metabolism

Recent studies have focused on the synthesis of this compound derivatives and their metabolites. For instance, a study identified two metabolites: N-hydroxy-5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and N-acetyl-5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide. These metabolites were detected in biological samples, indicating that this compound undergoes significant metabolic transformations in vivo .

Inhibition of Carbonic Anhydrases

Furan-2-sulfonamides have been shown to possess nanomolar-level potency against human carbonic anhydrase II (hCA II), making them effective inhibitors. A series of substituted furan sulfonamides demonstrated strong inhibitory effects on various isoforms of carbonic anhydrases (hCA I, hCA II, hCA IV, and hCA IX), with some compounds exhibiting higher potency than the reference drug acetazolamide . The selectivity and potency against specific isoforms suggest potential therapeutic applications in managing conditions such as glaucoma.

| Compound | hCA Isoform | Inhibition Potency (Ki) | Selectivity Index |

|---|---|---|---|

| 13d | hCA I | < 10 nM | 70 |

| 13d | hCA II | < 20 nM | 13.5 |

| 11 | hCA IV | < 15 nM | 20 |

| Reference | Acetazolamide | ~35 nM | - |

Antimicrobial Activity

This compound derivatives have also been evaluated for their antimicrobial properties. In one study, modified chitosan incorporating sulfonamide derivatives showed enhanced antimicrobial activity against various pathogens such as Staphylococcus aureus and E. coli, with minimum inhibitory concentration (MIC) values significantly lower than those observed for unmodified chitosan . This suggests that furan-2-sulfonamides may have applications beyond enzyme inhibition, potentially serving as antimicrobial agents.

Case Studies

- Ocular Hypotensive Agents : In vivo studies demonstrated that selected furan-2-sulfonamides could act as effective ocular hypotensive agents in normotensive rabbits. This was attributed to their ability to inhibit carbonic anhydrase activity in the eye, reducing intraocular pressure .

- Toxicological Assessments : Toxicological evaluations conducted on breast adenocarcinoma cell lines revealed that certain furan-2-sulfonamides exhibited cytotoxic effects at specific concentrations while maintaining safety limits against normal cells. This duality highlights their potential for targeted cancer therapies .

化学反応の分析

Nucleophilic Reactions at the Sulfonamide Group

The sulfonamide moiety (-SO₂NH₂) serves as a nucleophilic site under basic conditions. Deprotonation of the NH₂ group enhances its reactivity toward electrophiles, as demonstrated in urea derivative synthesis:

Reaction with Isocyanates

Furan-2-sulfonamide reacts with isocyanates in tetrahydrofuran (THF) under basic conditions (e.g., sodium methoxide) to form substituted sulfonyl ureas. This reaction is critical in synthesizing interleukin-1 (IL-1) inhibitors for anti-inflammatory applications .

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound + Isocyanate | THF, NaOMe, reflux | Sodium salt of sulfonyl urea derivative | >100%* |

*Yield exceeds 100% due to solvate formation during isolation.

Coordination to Metalloenzymes

The sulfonamide group acts as a zinc-binding motif in carbonic anhydrase (CA) inhibition. Deprotonation enables coordination to the Zn²⁺ ion in the enzyme’s active site, forming a tetrahedral complex critical for therapeutic applications .

Key Inhibitory Data for Human Carbonic Anhydrase Isozymes

| Compound | hCA I Inhibition (Kᵢ, nM) | hCA II Inhibition (Kᵢ, nM) | Selectivity (hCA II/I) | Reference |

|---|---|---|---|---|

| 22f | 458.1 | 2.4 | 190.9 | |

| 22i | 726.6 | 4.5 | 161.5 | |

| 26e | 335.5 | 7.1 | 47.3 |

The orientation of the furan ring within the enzyme’s hydrophobic pocket (e.g., interactions with Phe131, Val135) further modulates inhibitory potency .

Functionalization of the Furan Ring

While direct electrophilic substitution on the furan ring is limited due to deactivation by the sulfonamide group, derivatives with substituents exhibit enhanced reactivity:

Chloromethylation

5-(Chloromethyl)this compound undergoes nucleophilic substitution at the chloromethyl group, enabling further alkylation or cross-coupling reactions.

Hydroxymethyl Oxidation

4-(Hydroxymethyl)this compound (C₅H₇NO₄S) can be oxidized to carboxylic acid derivatives, expanding utility in prodrug design .

Stability and Reactivity Considerations

特性

IUPAC Name |

furan-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3S/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBMVXBGYGIDJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546250 | |

| Record name | Furan-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55673-71-7 | |

| Record name | Furan-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furan-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Furan-2-sulfonamides?

A1: Furan-2-sulfonamides act as potent inhibitors of human carbonic anhydrase II (CA II) [, , ]. This enzyme is involved in the production of aqueous humor in the eye, and its inhibition can lead to a reduction in intraocular pressure (IOP) [].

Q2: How does the structure of Furan-2-sulfonamides impact their activity as CA II inhibitors?

A2: Structure-activity relationship (SAR) studies have shown that modifications at the 4-position of the furan ring significantly influence the potency and selectivity of these compounds [, , ]. For example, introducing bulky substituents or increasing the basicity of the molecule can impact binding affinity to CA II [, ].

Q3: Have any metabolites of Furan-2-sulfonamides been identified, and do they retain activity?

A3: Research on MCC950, a potent NLRP3 inflammasome inhibitor containing a Furan-2-sulfonamide moiety, revealed a major human metabolite formed by hydroxylation of the hexahydroindacene portion of the molecule []. This metabolite, identified as R-(+)-N-((1-hydroxy-1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)this compound, showed significantly reduced inhibitory activity compared to the parent compound []. Interestingly, one synthesized regioisomer of the metabolite displayed nanomolar inhibitory activity [].

Q4: What are the potential applications of Furan-2-sulfonamides in treating glaucoma?

A4: Due to their ability to lower IOP, Furan-2-sulfonamides show promise as topical treatments for glaucoma [, ]. Studies in albino rabbits have demonstrated the IOP-lowering effects of these compounds [, ], but further research, particularly in pigmented animal models, is necessary to assess their efficacy in humans [].

Q5: What challenges have been encountered in developing Furan-2-sulfonamides as topical ocular hypotensive agents?

A5: One challenge encountered during development was the high binding affinity of some Furan-2-sulfonamides to ocular pigment, which reduced their efficacy in pigmented animal models []. Researchers addressed this by synthesizing less basic analogs with lower pigment binding and improved IOP-lowering activity in pigmented rabbits [].

Q6: Have any analytical methods been developed for characterizing and quantifying Furan-2-sulfonamides?

A6: Researchers have developed chromatographic separation procedures, particularly HPLC-MS/MS, for the identification, quantification, and impurity profiling of Furan-2-sulfonamides like 5-(5-trifluoromethyl-isoxazol-3-yl)this compound (B016) []. This method enables quality control of the active pharmaceutical substance during drug development [].

Q7: What synthetic approaches have been employed to prepare Furan-2-sulfonamides?

A7: Several synthetic strategies have been explored for preparing Furan-2-sulfonamides and their derivatives. These include:

- Direct sulfonation: This method involves treating substituted furans with chlorosulfonic acid and phosphorus pentachloride to introduce the sulfonyl chloride group, followed by reaction with ammonia or amines to yield the desired sulfonamides [, , , ].

- Knoevenagel condensation: This approach facilitates the formation of thieno[2,3-b]furan-2-sulfonamides by reacting a suitably substituted furan-3-carboxaldehyde derivative with an active methylene compound under Knoevenagel conditions [, ].

- Multi-step synthesis: The preparation of complex Furan-2-sulfonamides, like the anti-inflammatory agent 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, requires multi-step syntheses involving the preparation and coupling of key intermediates like substituted furan-2-sulfonamides and isocyanates [].

Q8: What is the significance of glutathione reactivity in the development of Furan-2-sulfonamides?

A8: Glutathione reactivity is an important consideration for assessing the sensitization potential of drug candidates. Some Furan-2-sulfonamides displayed moderate reactivity toward glutathione in in vitro studies [], indicating a potential risk of allergic reactions. Further investigation and potential structural modifications may be necessary to mitigate this risk.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。